(2R,3S,5R)-5-(6-benzamido-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl benzoate
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Overview
Description
N-Benzoyl-2’-deoxyadenosine 3’-benzoate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a derivative of 2’-deoxyadenosine, a nucleoside that plays a crucial role in DNA synthesis and repair.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-2’-deoxyadenosine 3’-benzoate typically involves the protection of the hydroxyl groups of 2’-deoxyadenosine followed by benzoylation. The reaction conditions often include the use of benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography to ensure completion .
Industrial Production Methods
Industrial production of N-Benzoyl-2’-deoxyadenosine 3’-benzoate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous monitoring systems to ensure high yield and purity. The product is then purified using column chromatography and recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
N-Benzoyl-2’-deoxyadenosine 3’-benzoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl groups, often using reagents like sodium methoxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
N-Benzoyl-2’-deoxyadenosine 3’-benzoate has several scientific research applications:
Chemistry: Used as a reactant in the synthesis of various nucleoside analogs.
Biology: Employed in studies involving DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the production of nucleoside-based pharmaceuticals
Mechanism of Action
The mechanism of action of N-Benzoyl-2’-deoxyadenosine 3’-benzoate involves its incorporation into DNA strands during replication. This incorporation can lead to the inhibition of DNA synthesis and repair, thereby exerting its therapeutic effects. The compound targets DNA polymerases and other enzymes involved in nucleic acid metabolism .
Comparison with Similar Compounds
Similar Compounds
- N-Benzoyl-2’-deoxyadenosine
- 2’-Deoxyadenosine
- Cordycepin (3’-deoxyadenosine)
Uniqueness
N-Benzoyl-2’-deoxyadenosine 3’-benzoate is unique due to its dual benzoyl protection, which enhances its stability and allows for specific interactions with biological targets. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
[5-(6-benzamidopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O5/c30-12-18-17(34-24(32)16-9-5-2-6-10-16)11-19(33-18)29-14-27-20-21(25-13-26-22(20)29)28-23(31)15-7-3-1-4-8-15/h1-10,13-14,17-19,30H,11-12H2,(H,25,26,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRASBJRYLQJMMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)OC(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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